molecular formula C28H22NO4P B4291969 2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B4291969
M. Wt: 467.5 g/mol
InChI Key: HLJYHSDXFGOXBZ-UHFFFAOYSA-N
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Description

2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure that combines a phosphoryl group with an isoindole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters, which provides isoindoles in good yields . The reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of intermediate imino esters.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphoryl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and isoindole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated isoindole derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or isoindole rings.

Scientific Research Applications

2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as cyclooxygenases, by binding to their active sites and preventing substrate access . Additionally, its phosphoryl group can participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of a diphenylphosphoryl group with an isoindole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-(2-diphenylphosphorylphenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22NO4P/c30-27-23-15-7-8-16-24(23)28(31)29(27)19-20-33-25-17-9-10-18-26(25)34(32,21-11-3-1-4-12-21)22-13-5-2-6-14-22/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJYHSDXFGOXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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